molecular formula C9H7ClF4O B13503529 3-(2-Chloro-4-fluorophenyl)-1,1,1-trifluoropropan-2-ol

3-(2-Chloro-4-fluorophenyl)-1,1,1-trifluoropropan-2-ol

Cat. No.: B13503529
M. Wt: 242.60 g/mol
InChI Key: ZRZZGDPJZYGHBF-UHFFFAOYSA-N
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Description

3-(2-Chloro-4-fluorophenyl)-1,1,1-trifluoropropan-2-ol is an organic compound characterized by the presence of chloro, fluoro, and trifluoromethyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-4-fluorophenyl)-1,1,1-trifluoropropan-2-ol typically involves the reaction of 2-chloro-4-fluorophenol with trifluoroacetone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-4-fluorophenyl)-1,1,1-trifluoropropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(2-Chloro-4-fluorophenyl)-1,1,1-trifluoropropan-2-one.

    Reduction: Formation of various alcohol derivatives depending on the reducing agent used.

    Substitution: Formation of substituted phenyl derivatives with different functional groups.

Scientific Research Applications

3-(2-Chloro-4-fluorophenyl)-1,1,1-trifluoropropan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-4-fluorophenyl)-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-fluorophenol
  • 3-(2-Chloro-4-fluorophenyl)-1,1,1-trifluoropropan-2-one
  • 4-(2-Chloro-4-fluorophenyl)-3-(3-thienyl)-1H-pyrazol-5-amine

Uniqueness

3-(2-Chloro-4-fluorophenyl)-1,1,1-trifluoropropan-2-ol is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, along with a trifluoromethyl group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H7ClF4O

Molecular Weight

242.60 g/mol

IUPAC Name

3-(2-chloro-4-fluorophenyl)-1,1,1-trifluoropropan-2-ol

InChI

InChI=1S/C9H7ClF4O/c10-7-4-6(11)2-1-5(7)3-8(15)9(12,13)14/h1-2,4,8,15H,3H2

InChI Key

ZRZZGDPJZYGHBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CC(C(F)(F)F)O

Origin of Product

United States

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